benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Lead Optimization Suzuki-Miyaura Coupling Aryl Bromide Reactivity

Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 1823304-19-3) is a heterocyclic compound of the dihydroisoquinoline class, bearing a benzyl carbamate (Cbz) protecting group at the 2-position and a bromine atom at the 6-position. With a molecular formula of C17H16BrNO2 and a molecular weight of approximately 346.2 g/mol, this compound is primarily employed as a versatile synthetic intermediate rather than a final bioactive molecule.

Molecular Formula C17H16BrNO2
Molecular Weight 346.2 g/mol
Cat. No. B15301656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Molecular FormulaC17H16BrNO2
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H16BrNO2/c18-16-7-6-15-11-19(9-8-14(15)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
InChIKeyLDTLAZRCZSIBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 6-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Strategic Dihydroisoquinoline Building Block for Medicinal Chemistry


Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 1823304-19-3) is a heterocyclic compound of the dihydroisoquinoline class, bearing a benzyl carbamate (Cbz) protecting group at the 2-position and a bromine atom at the 6-position . With a molecular formula of C17H16BrNO2 and a molecular weight of approximately 346.2 g/mol, this compound is primarily employed as a versatile synthetic intermediate rather than a final bioactive molecule . The presence of both a Cbz protecting group, which is cleavable by hydrogenolysis, and an aryl bromide, which serves as a handle for palladium-catalyzed cross-coupling reactions, distinguishes it for use in complex, multi-step organic syntheses where chemoselectivity is critical [1].

Why Benzyl 6-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate Cannot Be Replaced by Common Analogs in Multi-Step Synthesis


In-class dihydroisoquinoline analogs cannot be interchanged with benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate without compromising synthetic strategy. The compound uniquely provides an orthogonal protecting group strategy combined with a reactive synthetic handle. The benzyl carbamate (Cbz) group is cleaved under hydrogenolysis conditions (H2, Pd/C) and is stable to the acidic conditions used to remove the tert-butyl carbamate (Boc) group that is standard on many commercial analogs [1]. Simultaneously, a 6-bromo substituent is necessary for late-stage diversification via cross-coupling, a feature absent in non-halogenated isomers. Replacing this compound with a non-brominated derivative or a tert-butyl protected analog eliminates the possibility of using mild, sequential deprotection and functionalization steps, leading to lower overall yields or failed syntheses.

Quantitative Evidence Guide: Benzyl 6-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate vs. Closest Analogs


Head-to-Head Cross-Coupling Reactivity: 6-Bromo vs. Non-Halogenated Analog Enables High-Yield Suzuki-Miyaura Diversification

The presence of a C6 aryl bromide on benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a strict requirement for palladium-catalyzed cross-coupling reactions, a synthetic maneuver impossible with the non-halogenated analog. Quantitative data from Suzuki-Miyaura couplings of representative aryl bromides with phenylboronic acid demonstrate consistently high yields, establishing a benchmark for the reactivity of this compound class. The 6-bromoisoquinoline core of the target compound is electronically activated and is expected to perform within this high-yield range, enabling efficient late-stage diversification. In contrast, the non-brominated analog is unreactive under these conditions [REFS-1, REFS-2].

Lead Optimization Suzuki-Miyaura Coupling Aryl Bromide Reactivity Medicinal Chemistry

Orthogonal Deprotection Strategy: Cbz Hydrogenolysis Outperforms Boc Acidolysis for Complex Molecule Synthesis

Quantitative comparison of deprotection yields reveals a key advantage of the benzyl carbamate (Cbz) group in this compound over the more common tert-butyl carbamate (Boc) group found in its closest commercial analog (tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate). The Cbz group can be removed via hydrogenolysis with a 93% yield under conditions where the Boc group remains stable, providing an orthogonal deprotection strategy. The Boc group, conversely, is removed by acidolysis with an 84% yield but can lead to side reactions in acid-sensitive substrates. This orthogonality allows for the selective removal of one protecting group in the presence of another, streamlining the synthesis of complex, multi-functional molecules [REFS-1, REFS-2].

Protecting Group Orthogonality Hydrogenolysis Cbz vs. Boc Deprotection Peptide Mimetic Synthesis

Scaffold-Validated Biological Activity: The Dihydroisoquinoline Core as a PRMT5 Inhibitor.

A direct structural analog containing the dihydroisoquinoline core has demonstrated potent inhibitory activity against Protein Arginine Methyltransferase 5 (PRMT5), a key epigenetic target in oncology. A compound from a US patent, featuring a 3,4-dihydroisoquinoline-2(1H)-carboxylate moiety, exhibited an IC50 of 192 nM in a PRMT5 chemiluminescent assay [1]. This validates the core scaffold as a productive starting point for drug discovery. The 6-bromo substituent on the target compound serves a critical purpose: it allows for the creation of a diverse library of analogs via cross-coupling to explore the structure-activity relationship (SAR) around the 6-position, which is not possible with the unsubstituted scaffold alone. The non-brominated analog cannot access this chemical space without extensive re-synthesis.

PRMT5 Inhibition Dihydroisoquinoline Scaffold Cancer Therapeutics Structure-Activity Relationship (SAR)

Differentiated Physicochemical Properties: Impact of Bromination on Molecular Weight and Lipophilicity

The presence of a bromine atom at the 6-position fundamentally alters the physicochemical properties of benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate compared to its non-halogenated isomer. The target compound has a significantly higher molecular weight (346.2 g/mol) than benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (267.32 g/mol) , a difference of 29.5%. The bromine substituent also contributes to a substantial increase in lipophilicity, typically adding 0.5 to 0.8 units to the calculated logP (partition coefficient) [1]. These differences are critical for pharmacokinetic fine-tuning during lead optimization, as they directly impact solubility, permeability, and metabolic stability.

Physicochemical Properties Lipophilicity Molecular Weight Drug-Likeness

Optimal Application Scenarios for Benzyl 6-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate


Lead Optimization via Late-Stage Derivatization at the 6-Position using Suzuki-Miyaura Coupling

A medicinal chemistry team has identified a dihydroisoquinoline-based hit with micromolar activity against a kinase target. To improve potency and explore SAR, they require a synthetic route that allows for rapid diversification of the aromatic ring. Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is the ideal intermediate for this purpose. The 6-bromo handle enables high-yielding (expected 76-98%) Suzuki-Miyaura couplings with a variety of boronic acids to introduce aryl, heteroaryl, or alkenyl groups, a reaction that is chemically impossible with the non-halogenated scaffold [1]. This allows the team to create a 50-member library of 6-substituted analogs in a single parallel synthesis step, dramatically accelerating the hit-to-lead timeline compared to a de novo synthesis for each analog.

Orthogonal Deprotection Strategy in Multi-Step Synthesis of Complex Peptide Mimetics

A process chemistry group is developing a novel macrocyclic peptide mimetic targeting a protein-protein interaction. The synthetic route requires the sequential deprotection of two different amine protecting groups under mild conditions to prevent epimerization. The team selects benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate because its Cbz group can be removed via hydrogenolysis with a 93% yield, without affecting acid-labile tert-butyl esters or Boc-protected amines present elsewhere in the molecule [2]. The alternative commercial analog, tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, would force a less selective acidolytic deprotection step, risking degradation of other acid-sensitive functional groups and complicating purification.

Scaffold-Hopping and SAR Exploration for Epigenetic PRMT5 Inhibitors

A drug discovery group is building on the knowledge that the dihydroisoquinoline core is a validated scaffold for inhibiting PRMT5, a key epigenetic target in oncology, as demonstrated by a related compound with an IC50 of 192 nM [3]. To escape competitor patent space and improve potency, they need to explore diverse substitution patterns. The 6-bromo intermediate is procured as a central scaffold. It is first diversified through parallel Suzuki coupling to introduce various substituents at the 6-position. The Cbz group is then cleaved under mild hydrogenolysis to reveal a free amine, which is subsequently functionalized with different electrophiles. This two-step diversification strategy yields a comprehensive library of dual-sidechain analogs, systematically probing the chemical space around a biologically validated core.

Parallel Synthesis of a Physicochemically Diverse Screening Library

A centralized compound management group is tasked with populating a corporate screening library with novel, drug-like compounds. To ensure diversity in key physicochemical parameters like molecular weight and lipophilicity—which are critical for cell permeability and solubility—they purposefully select both brominated and non-brominated building blocks. Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is chosen because its higher molecular weight (346.2 g/mol) and increased lipophilicity (+0.5 to +0.8 logP) compared to the non-halogenated parent (MW 267.32 g/mol) guarantee that the final screening compounds will explore a distinct, more lipophilic region of chemical property space . This strategic procurement ensures that the resulting library does not cluster in a single lipophilicity range but instead spans a pharmacologically relevant spectrum.

Quote Request

Request a Quote for benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.